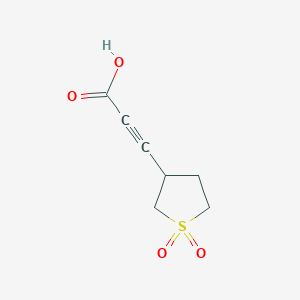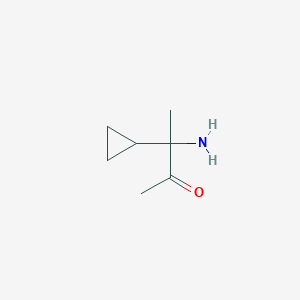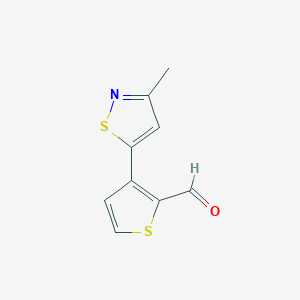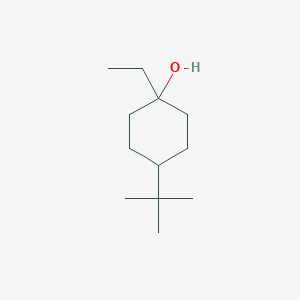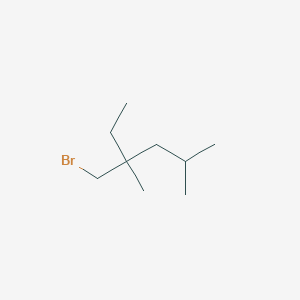
4-(Bromomethyl)-2,4-dimethylhexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bromomethyl)-2,4-dimethylhexane is an organic compound characterized by a bromomethyl group attached to a hexane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2,4-dimethylhexane typically involves the bromination of 2,4-dimethylhexane. One common method is the free radical bromination, where 2,4-dimethylhexane is treated with bromine in the presence of a radical initiator such as light or a peroxide . The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-2,4-dimethylhexane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as hydroxide, amines, or thiols, leading to the formation of alcohols, amines, or thioethers, respectively.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids under specific conditions.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products
Substitution: Alcohols, amines, thioethers.
Oxidation: Alcohols, carboxylic acids.
Reduction: Methyl derivatives.
Scientific Research Applications
4-(Bromomethyl)-2,4-dimethylhexane has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Investigated for its role in drug development and as a building block for medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-2,4-dimethylhexane primarily involves its reactivity as an alkylating agent. The bromomethyl group can undergo nucleophilic substitution reactions, where it transfers the alkyl group to nucleophiles, forming new carbon-nucleophile bonds. This reactivity is exploited in various synthetic pathways to create diverse chemical structures .
Comparison with Similar Compounds
Similar Compounds
4-Bromomethyl-6,7-dimethoxycoumarin: Used in derivatization reactions for analytical purposes.
Methyl 4-(bromomethyl)benzoate: Utilized in the preparation of potential anti-HIV agents.
4-Dibromomethyl-3,4-dimethyl-2,5-cyclohexadienone: Undergoes similar bromination reactions.
Uniqueness
4-(Bromomethyl)-2,4-dimethylhexane is unique due to its specific structure, which allows for selective reactions at the bromomethyl group. This selectivity makes it a valuable intermediate in organic synthesis, providing a versatile platform for the creation of various functionalized compounds .
Properties
Molecular Formula |
C9H19Br |
|---|---|
Molecular Weight |
207.15 g/mol |
IUPAC Name |
4-(bromomethyl)-2,4-dimethylhexane |
InChI |
InChI=1S/C9H19Br/c1-5-9(4,7-10)6-8(2)3/h8H,5-7H2,1-4H3 |
InChI Key |
CROITZZLXMXAOS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CC(C)C)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


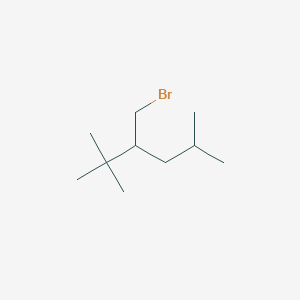

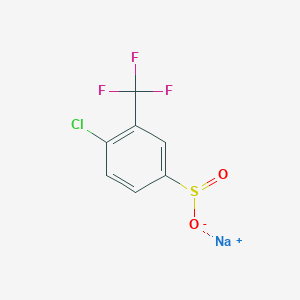
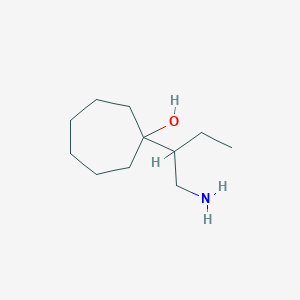
![5,5-Dimethyl-1-oxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13182281.png)
![2,2,2-Trifluoro-N-{[3-(pyrrolidin-3-yl)-1H-1,2,4-triazol-5-yl]methyl}acetamide](/img/structure/B13182310.png)
![2-[2-(3-Methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13182311.png)


